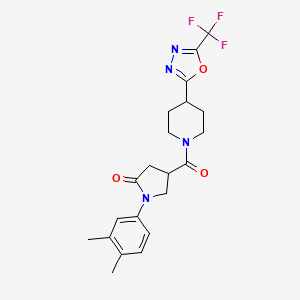
1-(3,4-Dimethylphenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H23F3N4O3 and its molecular weight is 436.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds containing structures similar to 1-(3,4-Dimethylphenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one, particularly those integrating piperidine or pyrrolidine rings along with 1,3,4-oxadiazole derivatives, have demonstrated strong antimicrobial properties. These studies underscore the relevance of such compounds in the development of new antimicrobial agents, highlighting their potential utility in addressing resistant strains of bacteria and other pathogens. Notably, structure-activity relationship (SAR) studies conducted on these compounds provide insights into how variations in their molecular structures can influence their antimicrobial efficacy (Krolenko, Vlasov, & Zhuravel, 2016).
Synthesis and Structural Analysis
The synthesis and detailed structural analysis of compounds bearing close resemblance to the chemical structure , particularly those involving oxadiazole derivatives combined with piperidine and pyrrolidine frameworks, have been extensively explored. These studies often focus on elucidating the mechanisms underlying the formation of such compounds and their subsequent analysis using various spectroscopic methods. The ability to manipulate these structures opens avenues for the design of molecules with specific biological activities, including but not limited to antimicrobial properties. The intricate relationships between the molecular structures of these compounds and their biological activities are critical for the development of novel therapeutic agents (Mickevičius et al., 2009).
Biological Evaluation and Potential Therapeutic Applications
Research focusing on the biological evaluation of 1,3,4-oxadiazole derivatives, similar to the compound , emphasizes their potential in various therapeutic applications. These compounds have been screened for a range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. Such studies are instrumental in identifying promising candidates for further development into drugs. The biological evaluation often includes both in vitro and in vivo assays to assess the efficacy and safety profiles of these compounds. The goal is to discover compounds that exhibit significant biological activity with minimal side effects, thereby contributing to the development of safer and more effective therapeutic agents (Khalid et al., 2016).
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O3/c1-12-3-4-16(9-13(12)2)28-11-15(10-17(28)29)19(30)27-7-5-14(6-8-27)18-25-26-20(31-18)21(22,23)24/h3-4,9,14-15H,5-8,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDVQMDTFVOWFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C4=NN=C(O4)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2416454.png)
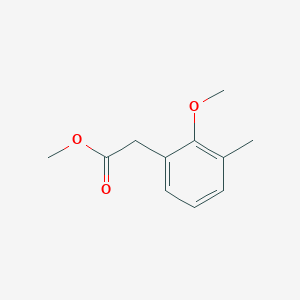
![1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole](/img/structure/B2416457.png)
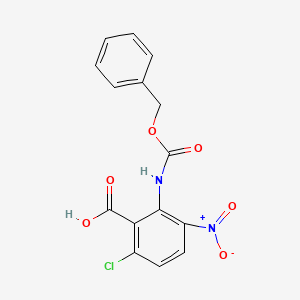
![(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2416459.png)
![N-(2-(morpholinosulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2416461.png)
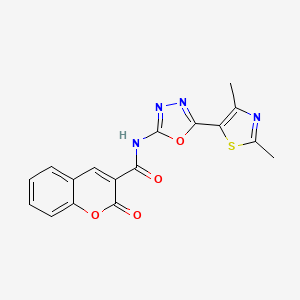
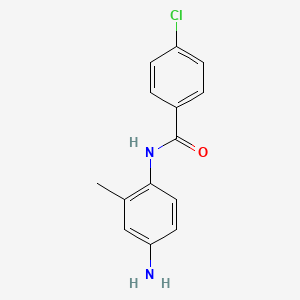
![2-(2-Chloroacetamido)-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416469.png)
![3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide](/img/structure/B2416472.png)
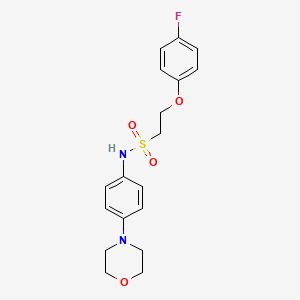
![(Z)-3-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2416474.png)
![1-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2416475.png)
